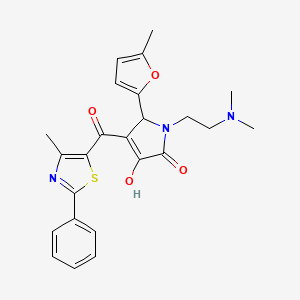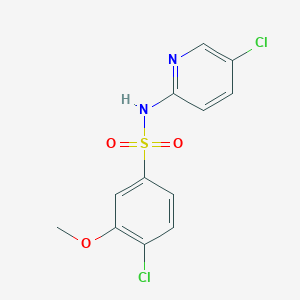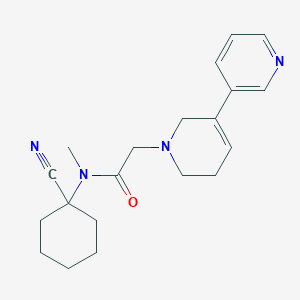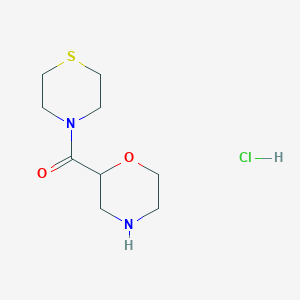
3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one is an organic compound that belongs to the pyrrolidinone family. It has a CAS Number of 2172214-89-8 .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C5H6F2INO/c6-5(7)1-3(2-8)9-4(5)10/h3H,1-2H2,(H,9,10) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 261.01 .Scientific Research Applications
Synthesis and Characterization
Synthesis of Fluorinated Compounds : Fluorinated pyrrolidines, including derivatives similar to 3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one, are synthesized for various applications in medicinal chemistry and as organocatalysts. These compounds are prepared through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (Pfund & Lequeux, 2017).
Characterization of Novel Complexes : Studies on complexes similar to this compound involve spectroscopic and structural characterization, contributing to our understanding of their chemical behavior and potential applications (Chernov'yants et al., 2011).
Chemical Properties and Reactions
Cyclisation and Synthesis of Pyrrolidines : Certain reactions, like the triethylborane-mediated atom-transfer cyclisation, are used to synthesize pyrrolidine derivatives, which could include compounds similar to this compound (Ikeda et al., 1998).
Role in 1,3-Dipolar Cycloadditions : Research on the cycloaddition reactions involving pyrrolidine derivatives, akin to this compound, demonstrates their significance in creating biologically active compounds and potential pharmaceutical applications (Xu et al., 2021).
Biological and Pharmacological Potential
Enzyme Inhibition and Drug Design : Some derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly in the context of treating diseases like diabetes. These compounds show promise in drug design due to their selective inhibition properties (Ammirati et al., 2009).
Role in Medicinal Chemistry : The synthesis of 3,3-difluoropyrrolidin-4-ol, a compound related to this compound, has been reported as a valuable building block in medicinal chemistry. These studies highlight the importance of such fluorinated pyrrolidines in the development of new drugs (Si et al., 2016).
Properties
IUPAC Name |
3,3-difluoro-5-(iodomethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2INO/c6-5(7)1-3(2-8)9-4(5)10/h3H,1-2H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCPMEJUQDHZFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C1(F)F)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5-Dimethyl-6-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2370917.png)
![1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2370921.png)



![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2370925.png)

![5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride](/img/no-structure.png)
![N,6-dimethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2370929.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(3,4-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2370930.png)


![2-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid](/img/structure/B2370936.png)

